molecular formula C22H19F2N5O3 B4630865 7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4630865
M. Wt: 439.4 g/mol
InChI Key: WTCGJNNYCVTJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of 7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific reaction conditions.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a suitable methoxyphenyl derivative.

    Final assembly and purification: The final compound is obtained through a series of purification steps, such as recrystallization or chromatography, to ensure high purity.

Industrial production methods may involve optimization of these synthetic steps to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Difluoromethylated compounds: Compounds with difluoromethyl groups may exhibit similar reactivity and biological activities due to the presence of this functional group.

    Methoxyphenyl derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

7-(difluoromethyl)-N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c1-12-8-13(2)28(19(30)9-12)27-22(31)16-11-25-29-18(20(23)24)10-17(26-21(16)29)14-4-6-15(32-3)7-5-14/h4-11,20H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGJNNYCVTJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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